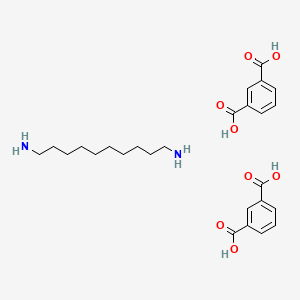
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and decane-1,10-diamine. . Decane-1,10-diamine is a long-chain aliphatic diamine. The combination of these two compounds results in a molecule that has applications in various fields, including materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;decane-1,10-diamine typically involves the reaction between benzene-1,3-dicarboxylic acid and decane-1,10-diamine. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions . The reaction may involve the formation of amide bonds between the carboxyl groups of benzene-1,3-dicarboxylic acid and the amine groups of decane-1,10-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of benzene-1,3-dicarboxylic acid;decane-1,10-diamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other intermolecular interactions. These interactions can affect the structure and function of the target molecules, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Another isomer of benzenedicarboxylic acid with different properties and applications.
Terephthalic acid (1,4-benzenedicarboxylic acid): The third isomer of benzenedicarboxylic acid, commonly used in the production of polyethylene terephthalate (PET) plastics.
Uniqueness
Benzene-1,3-dicarboxylic acid;decane-1,10-diamine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in materials science and other fields .
Properties
CAS No. |
502476-19-9 |
|---|---|
Molecular Formula |
C26H36N2O8 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;decane-1,10-diamine |
InChI |
InChI=1S/C10H24N2.2C8H6O4/c11-9-7-5-3-1-2-4-6-8-10-12;2*9-7(10)5-2-1-3-6(4-5)8(11)12/h1-12H2;2*1-4H,(H,9,10)(H,11,12) |
InChI Key |
YQHDNDJJIDONMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCCCN)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















